molecular formula C10H12N4 B13855602 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine

Cat. No.: B13855602
M. Wt: 188.23 g/mol
InChI Key: FTZSGJUNSPDJRS-UHFFFAOYSA-N
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Description

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine typically involves the reaction of 2-(pyridin-3-yl)ethanamine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as magnesium oxide nanoparticles to enhance the yield and selectivity of the product . The reaction conditions usually involve heating the reactants in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and high yield. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine is unique due to its dual presence of pyrazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c11-10-6-9(13-14-10)4-3-8-2-1-5-12-7-8/h1-2,5-7H,3-4H2,(H3,11,13,14)

InChI Key

FTZSGJUNSPDJRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=CC(=NN2)N

Origin of Product

United States

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